molecular formula C17H20N4O3 B2932173 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide CAS No. 1351650-54-8

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2932173
CAS No.: 1351650-54-8
M. Wt: 328.372
InChI Key: ZSNLGGFWULTQPP-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is to react a suitable precursor containing the cyclopropyl group with reagents that facilitate the formation of the oxadiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine

In the medical field, this compound could be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound might find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

  • 5-cyclopropyl-1,3,4-oxadiazol-2-amine

  • 3-cyclopropyl-5-chloromethyl-1,2,4-oxadiazole

Uniqueness

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness may confer specific advantages in terms of reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-23-14-7-5-13(6-8-14)18-17(22)21-9-12(10-21)16-19-15(20-24-16)11-3-4-11/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNLGGFWULTQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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